5-Fluoro-1H-benzo[d]imidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are important building blocks in organic and medicinal chemistry due to their diverse biological activities. [] 5-Fluoro-1H-benzo[d]imidazole serves as a key intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors, anticancer agents, and antimicrobial agents. [, , , , , , , , , , , , , , , , , , , , ]
5-Fluoro-1H-benzo[d]imidazole is derived from benzimidazole, a bicyclic structure that consists of a fused benzene and imidazole ring. The introduction of fluorine enhances its biological activity and solubility properties. Compounds in this class are often evaluated for their pharmacological properties, including their ability to inhibit specific enzymes or cellular pathways relevant to disease processes .
The synthesis of 5-fluoro-1H-benzo[d]imidazole can be approached through several methods, with one common route involving the reaction of substituted anilines with fluorinated reagents.
For instance, one method involves treating 4-(substituted)-5-fluorobenzene-1,2-diamine with appropriate aldehydes under nitrogen atmosphere at elevated temperatures (around 120 °C) for several hours .
The molecular structure of 5-fluoro-1H-benzo[d]imidazole can be described in detail:
5-Fluoro-1H-benzo[d]imidazole participates in various chemical reactions:
The mechanism of action for compounds containing 5-fluoro-1H-benzo[d]imidazole often involves:
The introduction of fluorine enhances lipophilicity and metabolic stability, which may lead to improved bioavailability and efficacy in therapeutic applications.
5-Fluoro-1H-benzo[d]imidazole exhibits distinct physical and chemical properties:
The applications of 5-fluoro-1H-benzo[d]imidazole are diverse:
Recent studies have focused on synthesizing novel derivatives that enhance therapeutic efficacy against specific targets such as cancer cells or bacterial infections . The ongoing research aims to optimize these compounds for better pharmacokinetic properties and reduced side effects.
5-Fluoro-1H-benzo[d]imidazole (C₇H₅FN₂) is a fluorinated derivative of the benzimidazole heterocycle, where a fluorine atom is substituted at the 5-position of the benzene ring. This modification imparts distinct physicochemical and biological properties, making it a privileged scaffold in pharmaceutical research. The compound’s significance stems from its dual functionality: the electron-deficient imidazole ring serves as a hydrogen-bond acceptor, while the fluorine atom enhances metabolic stability and target binding affinity. With applications spanning oncology, infectious diseases, and neuroscience, this scaffold exemplifies the strategic role of fluorination in modern drug design [1] .
The benzimidazole core consists of a fused bicyclic system: a benzene ring condensed with an imidazole ring (positions 4a-8a). Nitrogen atoms at positions 1 and 3 confer basicity (pKₐ ~5.6) and participate in hydrogen bonding. The planar structure facilitates π-stacking interactions with biological targets, such as enzyme active sites and DNA grooves. Key structural parameters include:
Fluorination at C5 significantly alters electronic distribution. The fluorine atom’s high electronegativity (-I effect) withdraws electron density from the benzene ring, reducing the highest occupied molecular orbital (HOMO) energy by ~0.8 eV compared to non-fluorinated analogs. This electron deficiency enhances susceptibility to nucleophilic attack at adjacent positions (C4/C6). X-ray crystallography of fluorinated benzimidazole derivatives reveals that fluorine disrupts classical N–H⋯N hydrogen-bonding patterns, instead promoting C–F⋯H–N and C–F⋯π interactions in crystal lattices. Polyfluorinated analogs exhibit higher-dimensional supramolecular architectures due to these interactions [5] [9].
Table 1: Structural Impact of Fluorination on Benzimidazole Core
Property | Non-Fluorinated Benzimidazole | 5-Fluoro-1H-Benzo[d]imidazole |
---|---|---|
C5–X Bond Length (Å) | C5–H: 1.08 | C5–F: 1.35 |
HOMO Energy (eV) | -7.2 | -8.0 |
Dipole Moment (Debye) | 3.8 | 4.6 |
π-Stacking Distance (Å) | 3.5 | 3.3 |
Fluorine incorporation enhances drug-like properties through three primary mechanisms:
Lipophilicity and Metabolic Stability
The fluorine atom increases log P by 0.2–0.5 units, improving membrane permeability. Crucially, it blocks cytochrome P450-mediated oxidation at C5 by forming a strong C–F bond (485 kJ/mol), reducing metabolic deactivation. In PARP-1 inhibitors, 5-fluoro-1H-benzimidazole-4-carboxamide derivatives exhibit 3-fold greater metabolic stability in liver microsomes than non-fluorinated analogs [2] .
Enhanced Binding Affinity
Fluorine participates in non-covalent interactions:
In β-secretase (BACE1) inhibitors, 6-fluoro-2-(2,4,5-trifluorophenyl)-1H-benzo[d]imidazole achieves IC₅₀ = 0.84 µM—10-fold lower than non-fluorinated counterparts—due to C–F⋯H–N bonds with Asp228 [9].
Bioisosteric Effects
The van der Waals radius of fluorine (1.47 Å) resembles oxygen, enabling bioisosteric replacement. In antiparasitic agents, fluorinated benzimidazoles like RCB15 (6-chloro-5-(2,3-dichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole) show enhanced activity against Taenia crassiceps by mimicking ATP’s binding orientation in fumarate reductase [8].
Table 2: Biological Activities of 5-Fluoro-1H-Benzo[d]imidazole Derivatives
Derivative | Therapeutic Target | Key Activity | Reference |
---|---|---|---|
5-Fluoro-1H-benzimidazole-4-carboxamide | PARP-1 enzyme | IC₅₀ = 43.7 nM (antitumor) | [2] |
6-Fluoro-2-(2,4,5-trifluorophenyl)-1H-benzimidazole | β-Secretase (BACE1) | IC₅₀ = 0.84 µM (anti-Alzheimer’s) | [9] |
2-Bromo-5-fluoro-1H-benzo[d]imidazole | Bacterial DNA gyrase | MIC = 2 µg/mL (vs. S. aureus) | [3] |
1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine | Kinase domains | Kᵢ = 120 nM (JAK2 inhibition) | [7] |
The evolution of 5-fluoro-1H-benzo[d]imidazole applications reflects broader trends in fluorinated drug development:
Early Synthetic Innovations (1960s–1990s)
Initial routes relied on condensation of 4-fluoro-1,2-diaminobenzene with carboxylic acids or aldehydes. Yields were limited (<50%) due to regioselectivity issues. The 1980s introduced electrophilic fluorination using N-F reagents (e.g., N-fluoropyridinium salts), enabling direct C–H fluorination but requiring cryogenic conditions [5] [10].
Oncology Applications (2000s–2010s)
A breakthrough emerged in 2016 with 5-fluoro-1H-benzimidazole-4-carboxamides as PARP-1 inhibitors. Optimization yielded compound 3 (IC₅₀ = 43.7 nM), which suppressed tumor growth in MX-1 xenografts by 85% through DNA repair disruption. This validated fluorinated benzimidazoles as kinase-targeting scaffolds [2].
Recent Therapeutic Diversification (2020s)
Table 3: Historical Milestones in Fluorinated Benzimidazole Development
Era | Key Compound | Synthetic Method | Therapeutic Application | Reference |
---|---|---|---|---|
1980s | 5-Fluoro-1H-benzimidazole | Cyclization of 4-fluoro-OPDA with formic acid | Antimicrobial lead | [5] |
2016 | 5-Fluoro-1H-benzimidazole-4-carboxamide | Pd-catalyzed aminocarbonylation | PARP-1 inhibitor (oncology) | [2] |
2020 | Fluorinated (benzo[d]imidazol-2-yl)methanols | Reductive amination of fluorinated nitroanilines | Crystal engineering | [5] |
2024 | Pentafluorobenzyl-thiabendazole (L4) | N-Alkylation with 2,3,4,5,6-pentafluorobenzyl bromide | Antiparasitic (cysticercosis) | [8] |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5